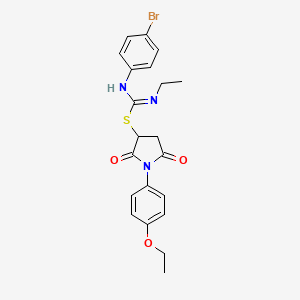
1-(2,3-difluorobenzoyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-difluorobenzoyl)-2-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative with a difluorobenzoyl group attached to the nitrogen atom. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2,3-difluorobenzoyl)-2-methylpiperidine involves the inhibition of specific enzymes and receptors. For example, the compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. Similarly, the compound has also been found to inhibit the activity of certain receptors such as the dopamine receptor, which plays a crucial role in the development of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2,3-difluorobenzoyl)-2-methylpiperidine has been found to have various biochemical and physiological effects. For example, the compound has been found to increase the levels of acetylcholine in the brain, which is important for learning and memory. It has also been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,3-difluorobenzoyl)-2-methylpiperidine in lab experiments is its potency. The compound has been found to be highly potent in inhibiting the activity of certain enzymes and receptors. However, one of the limitations of using this compound is its toxicity. The compound has been found to be toxic at high doses, which limits its use in certain experiments.
Direcciones Futuras
There are various future directions for the research on 1-(2,3-difluorobenzoyl)-2-methylpiperidine. One of the potential directions is the development of new drug candidates based on this compound for the treatment of various diseases. Another potential direction is the study of the compound's mechanism of action in more detail, which could lead to the development of new therapeutic strategies. Additionally, the compound's potential applications in other fields such as agriculture and material science could also be explored.
Métodos De Síntesis
The synthesis of 1-(2,3-difluorobenzoyl)-2-methylpiperidine involves the reaction of 2,3-difluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
1-(2,3-difluorobenzoyl)-2-methylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development of these diseases.
Propiedades
IUPAC Name |
(2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-5-2-3-8-16(9)13(17)10-6-4-7-11(14)12(10)15/h4,6-7,9H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVIPVNILNOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)(2-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)
![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)
